molecular formula C10H10N2O4 B1310031 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid CAS No. 879025-21-5

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid

Cat. No.: B1310031
CAS No.: 879025-21-5
M. Wt: 222.2 g/mol
InChI Key: BDTOYGBTMOIRDV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is a heterocyclic compound that features a pyrano-pyrazole core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with acetic anhydride, followed by cyclization with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

Scientific Research Applications

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)propanoic acid
  • 2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)butanoic acid

Uniqueness

2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano-pyrazole core is particularly noteworthy for its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,4-dimethyl-6-oxo-2H-pyrano[2,3-c]pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-4-6(3-7(13)14)10(15)16-9-8(4)5(2)11-12-9/h3H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTOYGBTMOIRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=NNC(=C12)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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